Biotin-C4-amide-C5-NH2

Avidin-biotin cross-linking Pretargeted radionuclide therapy ADC linker design

Biotin-C4-amide-C5-NH2 (CAS: 151294-96-1) is a heterobifunctional linker that contains a biotin moiety for high-affinity binding to streptavidin or avidin and a terminal primary amine for versatile conjugation chemistry. Structurally, it features a C5 alkyl chain terminating in a primary amine and a C4 amide linkage connecting to the biotin group, with a molecular weight of 314.45 g/mol.

Molecular Formula C14H26N4O2S
Molecular Weight 314.45 g/mol
Cat. No. B11827870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-C4-amide-C5-NH2
Molecular FormulaC14H26N4O2S
Molecular Weight314.45 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCCN)NC(=O)N2
InChIInChI=1S/C14H26N4O2S/c15-7-3-4-8-16-12(19)6-2-1-5-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10?,11-,13-/m0/s1
InChIKeyRHLVNHVKSXNHES-KUNJKIHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biotin-C4-amide-C5-NH2: A Cleavable, Amine-Reactive Linker for ADC and Affinity-Based Applications


Biotin-C4-amide-C5-NH2 (CAS: 151294-96-1) is a heterobifunctional linker that contains a biotin moiety for high-affinity binding to streptavidin or avidin and a terminal primary amine for versatile conjugation chemistry [1]. Structurally, it features a C5 alkyl chain terminating in a primary amine and a C4 amide linkage connecting to the biotin group, with a molecular weight of 314.45 g/mol . The compound is explicitly classified as a cleavable (degradable) ADC linker, enabling its use in the synthesis of antibody-drug conjugates (ADCs) [1]. Its primary amine permits covalent coupling to carboxyl groups (via EDC), aldehydes/ketones (via reductive amination), or electron-deficient aromatic groups (via SNAr), while the biotin group facilitates affinity-based capture, purification, and detection workflows .

Why Biotin-C4-amide-C5-NH2 Cannot Be Substituted with Arbitrary Biotin-Linkers


The performance of biotinylated probes in both affinity-based assays and drug delivery systems is exquisitely sensitive to the chemical structure of the linker connecting biotin to the functional payload. Substituting Biotin-C4-amide-C5-NH2 with a seemingly similar biotin-linker can drastically alter experimental outcomes due to differences in spacer arm length, chemical stability, and hydrophobicity [1]. For instance, while a longer spacer like Biotin-LC-LC-NHS (30.5 Å) can reduce steric hindrance for streptavidin binding, it falls outside the 10–25 Å optimal range for avidin cross-linking efficiency, which is critical in pretargeted radionuclide therapy [2]. Conversely, the absence of a PEG spacer in this hydrocarbon-based linker confers distinct solubility and aggregation properties compared to water-soluble Biotin-PEG-amine derivatives [3]. These structural nuances translate into measurable differences in biotinidase stability, conjugation efficiency, and downstream assay performance, making direct, unvalidated substitution a high-risk proposition for data reproducibility and process robustness [1].

Quantitative Evidence for Differentiated Selection of Biotin-C4-amide-C5-NH2


Spacer Arm Length Within the Optimal 10–25 Å Avidin Cross-Linking Window

The linker architecture of Biotin-C4-amide-C5-NH2, with its combined C5 amine and C4 amide chains, places its estimated spacer arm length within the 10–25 Å range identified as optimal for avidin cross-linking efficiency [1]. In contrast, the common reagent Biotin-LC-LC-NHS possesses a much longer spacer arm of 30.5 Å . A peer-reviewed study demonstrated that a bis-biotin construct with a 26.7 Å spacer achieved only ~50% avidin oligomer formation, whereas a construct with a 19.5 Å spacer (within the optimal range) afforded 100% of an avidin polymer containing approximately 21 protein units [1]. This indicates that linker length is a critical determinant of multivalent avidin complex formation.

Avidin-biotin cross-linking Pretargeted radionuclide therapy ADC linker design

Hydrophobicity (LogP) Differentiating Hydrocarbon vs. PEG-Based Linkers

The calculated LogP of Biotin-C4-amide-C5-NH2 is 0.37 [1]. This moderate lipophilicity is characteristic of its all-hydrocarbon spacer arm and contrasts sharply with the highly hydrophilic nature of PEG-based linkers (e.g., Biotin-PEG-amine), which are known to dramatically increase water solubility and prevent antibody aggregation . The choice between a hydrocarbon spacer (like Biotin-C4-amide-C5-NH2) and a PEG spacer (like Biotin-dPEG11-oxyamine) dictates the solubility profile of the resulting bioconjugate and its propensity for non-specific binding or aggregation over time [2].

Solubility Aggregation Bioconjugation

Cleavable Linker Architecture Enables Controlled Payload Release in ADCs

Biotin-C4-amide-C5-NH2 is explicitly defined as a cleavable ADC linker [1]. This is a fundamental functional differentiator from non-cleavable biotinylation reagents like NHS-Biotin or Biotin-LC-LC-NHS, which are designed for stable, permanent biotin tagging . The cleavable nature of Biotin-C4-amide-C5-NH2 is essential for its primary application in antibody-drug conjugates, where the linker must remain stable in circulation but release the cytotoxic payload upon internalization into target cells .

ADC linker Cleavable Drug release

Primary Amine Functionality for Targeted Conjugation to Carboxyl Groups

Biotin-C4-amide-C5-NH2 provides a terminal primary amine that can be efficiently coupled to carboxyl groups using carbodiimide crosslinkers such as EDC . This is in direct contrast to NHS-ester based reagents like Biotin-LC-LC-NHS, which react with primary amines on proteins . The amine functionality of Biotin-C4-amide-C5-NH2 offers a complementary approach, allowing for biotinylation of molecules via their carboxyl termini, aspartate, or glutamate residues, or for constructing linkers where the amine is used as a building block .

Amine coupling EDC conjugation Carboxyl-reactive

Optimized Conjugation Stoichiometry with Alkyl Linker for Defined Biohybrid Structures

A systematic study on the formation of supramolecular nanostructures revealed that the efficiency of building defined biohybrid structures with avidin is highly dependent on the chemical nature of the biotin ligand's spacer. Specifically, for the fabrication of bi- and tetravalent glycodendrimers, short alkyl-linked biotin ligands were more efficient than their longer PEG-biotin counterparts in achieving controlled composition and size dimensions up to 100 nm [1]. Biotin-C4-amide-C5-NH2, with its hydrocarbon spacer, aligns with the class of short alkyl-linked biotin ligands that were found to be more effective in this context.

Biohybrid Nanostructure Stoichiometry

Commercially Available Purity and Competitive Pricing for Scalable ADC Development

Biotin-C4-amide-C5-NH2 is commercially available from multiple suppliers with a specified purity of ≥98% . This high purity is essential for reproducible ADC synthesis and downstream biological assays. Furthermore, competitive pricing (e.g., 100mg for ~$60 from one vendor) makes it an accessible starting material for scalable research and early-stage development . This compares favorably to custom synthesis of similar cleavable linkers, which can be significantly more expensive and time-consuming.

ADC development Procurement Purity

Biotin-C4-amide-C5-NH2 Application Scenarios Driven by Evidence


Synthesis of Antibody-Drug Conjugates (ADCs) Requiring a Cleavable Hydrocarbon Linker

The cleavable nature of Biotin-C4-amide-C5-NH2 directly supports its primary application as an ADC linker [1]. Its use is indicated when the drug release mechanism requires a degradable connection, and the moderate lipophilicity (LogP 0.37) of the hydrocarbon spacer is chemically compatible with the payload and conjugation strategy [2]. This is in contrast to using a non-cleavable linker like NHS-Biotin or a highly hydrophilic PEG linker which may alter the pharmacokinetic profile of the ADC.

Pretargeted Avidin-Biotin Radionuclide Therapy with Optimized Cross-Linking

The estimated spacer arm length of Biotin-C4-amide-C5-NH2 falls within the 10–25 Å window identified as optimal for avidin cross-linking efficiency [1]. This makes it a suitable building block for synthesizing bis-biotin constructs or other multivalent biotin probes intended for avidin oligomerization in pretargeted radionuclide therapy. Use of a linker like Biotin-LC-LC-NHS (30.5 Å) would be predicted to reduce cross-linking efficiency by half, as shown in studies with 26.7 Å linkers [1].

Fabrication of Defined Biohybrid Nanostructures Using Alkyl-Biotin Scaffolds

For the construction of avidin-based biohybrid materials with bi- or tetravalent glycodendrimers, short alkyl-linked biotin ligands have been shown to be more efficient than PEG-linked counterparts in controlling composition and size (up to 100 nm) [1]. Biotin-C4-amide-C5-NH2, with its hydrocarbon spacer, serves as a foundational component for creating such defined supramolecular architectures. Substituting with a PEG-biotin derivative could lead to less controlled assembly and broader size distributions [1].

Affinity-Based Protein Purification and Pull-Down Assays via Carboxyl Conjugation

The primary amine of Biotin-C4-amide-C5-NH2 enables efficient biotinylation of proteins or peptides at carboxyl groups (e.g., C-terminus, aspartate, glutamate) using EDC chemistry [1]. This is the method of choice when the target molecule lacks accessible primary amines for NHS-ester chemistry, or when preserving amine functionality is critical for downstream activity [2]. The resulting biotinylated bait can then be immobilized on streptavidin-coated beads for co-immunoprecipitation or pull-down assays to map protein-protein interactions [3].

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